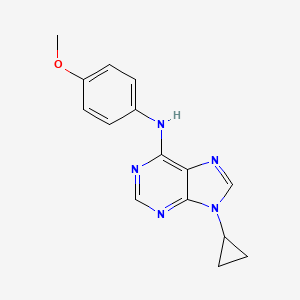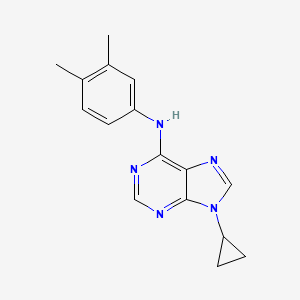
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine, also known as 9-CP-DMP, is a cyclic amine compound used in scientific research. It is an important molecule in organic synthesis, and has a wide range of applications in scientific research. 9-CP-DMP is an aromatic compound that is composed of a cyclopropyl group and a dimethylphenyl group. It is a versatile molecule that can be used in a variety of research applications, such as drug discovery, drug metabolism, and protein-ligand interactions.
Scientific Research Applications
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine is an important molecule in drug discovery and drug metabolism. It has been used to study the structure-activity relationships of drugs, as well as to identify potential drug targets. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine has been used to study the interactions between proteins and small molecules, such as ligands. It has also been used to study the structure and binding affinity of proteins, as well as to develop new drugs.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine is not well understood. However, it is believed to interact with proteins and other molecules in a variety of ways. It is known to bind to proteins, which can alter their structure and function. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine can interact with other molecules, such as enzymes, to catalyze chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine are not well understood. However, it is believed to have a variety of effects on the body. For example, it has been shown to bind to proteins and alter their structure and function. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine has been shown to interact with enzymes and other molecules to catalyze chemical reactions.
Advantages and Limitations for Lab Experiments
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine is a versatile molecule that can be used in a variety of research applications. One of the main advantages of using 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine in lab experiments is its ability to bind to proteins and alter their structure and function. Additionally, 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine can interact with enzymes and other molecules to catalyze chemical reactions. However, one of the main limitations of using 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine in lab experiments is that the mechanism of action is not well understood.
Future Directions
There are a number of potential future directions for research involving 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. First, further research is needed to better understand the mechanism of action of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Additionally, research is needed to better understand the biochemical and physiological effects of 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Furthermore, research is needed to develop new methods for synthesizing 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Finally, research is needed to identify new applications for 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine, such as drug discovery and drug metabolism.
Synthesis Methods
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine can be synthesized using a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphonium salt with an alkyl halide. This method is used to produce a variety of cyclic amines, including 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine. Other methods used to synthesize 9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine include the Stille reaction, the Ullmann reaction, and the Sharpless asymmetric dihydroxylation.
properties
IUPAC Name |
9-cyclopropyl-N-(3,4-dimethylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-10-3-4-12(7-11(10)2)20-15-14-16(18-8-17-15)21(9-19-14)13-5-6-13/h3-4,7-9,13H,5-6H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXNRAPDFMUKSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-N-(3,4-dimethylphenyl)-9H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443205.png)
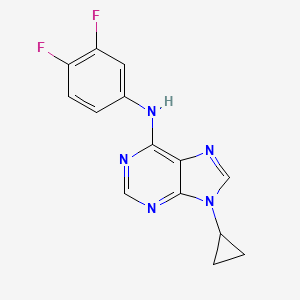

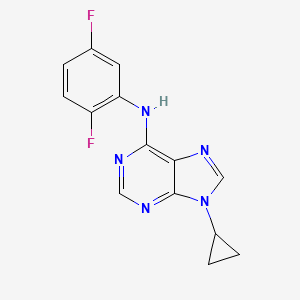
![9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443236.png)
![4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6443248.png)
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)
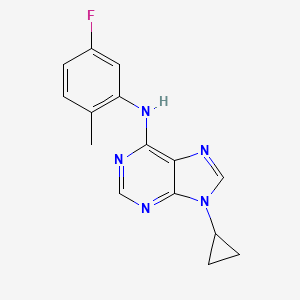
![2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6443275.png)

![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443300.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443309.png)

